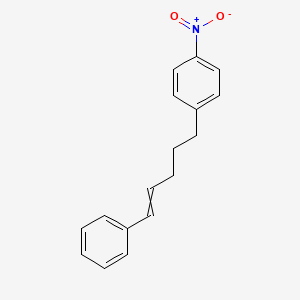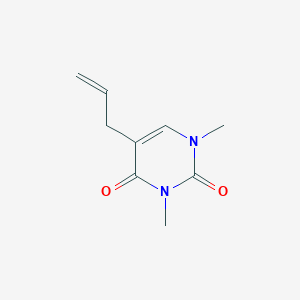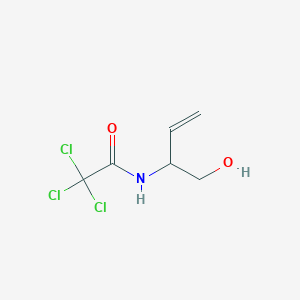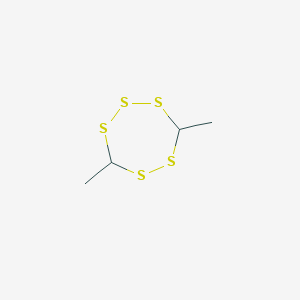
1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a 5-phenylpent-4-en-1-yl group
Métodos De Preparación
The synthesis of 1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 4-(5-phenylpent-4-en-1-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include hydrogen gas and palladium for reduction, potassium permanganate for oxidation, and strong nucleophiles for substitution reactions. Major products formed from these reactions include 1-amino-4-(5-phenylpent-4-en-1-yl)benzene and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene involves its interaction with molecular targets through its nitro group and alkene moiety. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The alkene moiety can participate in addition reactions, further influencing the compound’s biological activity. Pathways involved include redox reactions and nucleophilic addition mechanisms.
Comparación Con Compuestos Similares
Similar compounds to 1-Nitro-4-(5-phenylpent-4-en-1-yl)benzene include:
1-Nitro-4-(5-phenylpentyl)benzene: Lacks the alkene moiety, resulting in different reactivity and applications.
1-Nitro-2-(2-nitro-prop-1-en-1-yl)benzene: Contains an additional nitro group, leading to distinct chemical properties and uses.
Propiedades
Número CAS |
104800-00-2 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
1-nitro-4-(5-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C17H17NO2/c19-18(20)17-13-11-16(12-14-17)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-5,7-9,11-14H,2,6,10H2 |
Clave InChI |
AWPXOERCRYXSKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)


![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)






